molecular formula C7H9ClO B14343952 4-(Chloromethylidene)hex-1-en-3-one CAS No. 103027-12-9

4-(Chloromethylidene)hex-1-en-3-one

Cat. No.: B14343952
CAS No.: 103027-12-9
M. Wt: 144.60 g/mol
InChI Key: YVSQWWRUPYZOPB-UHFFFAOYSA-N
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Description

4-(Chloromethylidene)hex-1-en-3-one is an organic compound characterized by the presence of a chloromethylidene group attached to a hexenone backbone. This compound is of interest due to its unique chemical structure, which combines elements of both alkenes and ketones, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethylidene)hex-1-en-3-one typically involves the reaction of hex-1-en-3-one with chlorinating agents. One common method is the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethylidene group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethylidene)hex-1-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethylidene)hex-1-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethylidene)hex-1-en-3-one involves its interaction with various molecular targets. The chloromethylidene group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethylidene)hex-1-en-3-one: Similar structure but with a bromine atom instead of chlorine.

    4-(Iodomethylidene)hex-1-en-3-one: Similar structure but with an iodine atom instead of chlorine.

    4-(Methylidene)hex-1-en-3-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness

4-(Chloromethylidene)hex-1-en-3-one is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and chemical properties. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its bromine or iodine analogs.

Properties

CAS No.

103027-12-9

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

4-(chloromethylidene)hex-1-en-3-one

InChI

InChI=1S/C7H9ClO/c1-3-6(5-8)7(9)4-2/h4-5H,2-3H2,1H3

InChI Key

YVSQWWRUPYZOPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCl)C(=O)C=C

Origin of Product

United States

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